2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine

Catalog No.
S536213
CAS No.
869718-81-0
M.F
C17H37NO8
M. Wt
383.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine

CAS Number

869718-81-0

Product Name

2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C17H37NO8

Molecular Weight

383.48

InChI

InChI=1S/C17H37NO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-18H2,1H3

InChI Key

YXWBFPPGROXJLL-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

m-PEG8-amine

Description

The exact mass of the compound 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine is 383.2519 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

One potential application mentioned is as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine is a synthetic compound characterized by a long hydrophilic polyethylene glycol chain. This compound is notable for its unique structure, which consists of eight ether linkages within a pentacosane backbone. The presence of an amine group at the 25th position allows for various chemical modifications and enhances its solubility in aqueous environments. Its molecular formula is C17H36O9NC_{17}H_{36}O_9N with a molar mass of approximately 384.47 g/mol .

The mechanism of action of mPEG8 depends on its application. Here are two potential mechanisms:

  • Drug Delivery: When conjugated to a drug molecule, mPEG8 can improve its solubility in water, allowing for easier administration and potentially enhancing its circulation time in the body. The PEG chain can also shield the drug from recognition by the immune system, reducing its toxicity.
  • Surface Modification: When attached to a surface, mPEG8 can improve its biocompatibility by reducing protein adsorption and cell adhesion. This can be useful for creating non-fouling surfaces for medical devices or biosensors.

The reactivity of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine primarily involves nucleophilic substitution reactions due to the amine functional group. For instance, it can undergo acylation or alkylation reactions to form derivatives with enhanced properties. In a recent study, the compound was utilized in a reaction where sodium carbonate was added to adjust the pH before introducing another reactant to synthesize a complex molecule .

While specific biological activities of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine are not extensively documented, compounds with similar polyether structures often exhibit low toxicity and biocompatibility. They are frequently used in drug delivery systems due to their ability to enhance solubility and stability of therapeutic agents. The amine functionality may also allow for interactions with biological molecules such as proteins and nucleic acids.

Synthesis of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine can be achieved through several methods:

  • Polymerization: Starting from ethylene oxide or similar monomers to create the polyether chain.
  • Functionalization: Introducing the amine group via reductive amination or other amine synthesis techniques.
  • Purification: Following synthesis, purification is typically performed using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products .

The applications of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine include:

  • Drug Delivery: Enhancing solubility and bioavailability of poorly soluble drugs.
  • Cosmetic Formulations: Acting as an emulsifier or stabilizer in creams and lotions.
  • Bioconjugation: Serving as a linker in bioconjugation reactions for targeted drug delivery systems.

Interaction studies involving 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine focus on its compatibility with various biological systems and other chemical entities. Research indicates that its polyether structure allows for favorable interactions with proteins and lipids without significant toxicity . Additionally, studies on its derivatives suggest potential applications in targeted therapies due to their ability to form stable complexes with therapeutic agents.

Several compounds share structural similarities with 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine:

Compound NameStructureUnique Features
3,6,9,12,15,18,21-Triethylene GlycolC12H26O6Shorter chain length; used in various industrial applications
Octaethylene Glycol Monoethyl EtherC16H34O6Ethyl group increases hydrophobicity; used as a surfactant
Polyethylene Glycol 400C18H38O9Varying molecular weights; widely used in pharmaceuticals

The uniqueness of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine lies in its specific length and functionalization that allows for tailored interactions in biological systems while maintaining low toxicity profiles.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.9

Exact Mass

383.2519

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3,6,9,12,15,18,21,24-Octaoxapentacosan-1-amine

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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